3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine is an organic compound that features a bromothiophene moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of 3-bromothiophene with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine
- 3-(3-bromothiophen-2-yl)-4-phenyl-1H-pyrazol-5-amine
- 3-(3-bromothiophen-2-yl)-4-isopropyl-1H-pyrazol-5-amine
Uniqueness
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This compound’s specific substitution pattern can lead to distinct interactions in biological systems and materials applications .
Properties
Molecular Formula |
C9H10BrN3S |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-2-5-7(12-13-9(5)11)8-6(10)3-4-14-8/h3-4H,2H2,1H3,(H3,11,12,13) |
InChI Key |
GIVJKTUCVVHGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=C(C=CS2)Br |
Origin of Product |
United States |
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